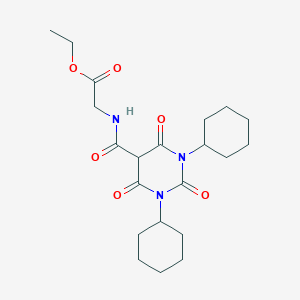

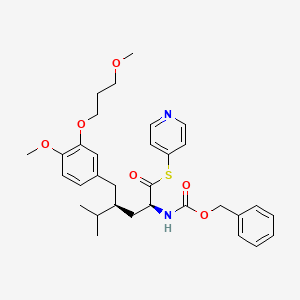

![molecular formula C6H11BrN2 B11826410 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)

1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-ブロモ-3-アザビシクロ[3.1.0]ヘキサン-1-イル)メタンアミンは、3-アザビシクロ[3.1.0]ヘキサン誘導体のクラスに属する化合物です。これらの化合物は、環系内に窒素原子を含む独自の二環式構造で知られています。この構造的特徴は、医薬品化学および有機合成における様々な用途において、それらを興味深いものとしています。

準備方法

1-(5-ブロモ-3-アザビシクロ[3.1.0]ヘキサン-1-イル)メタンアミンの合成は、いくつかの方法によって達成できます。 一般的なアプローチの1つは、N-トシルヒドラゾンを用いたマレイミドのパラジウム触媒によるシクロプロパン化です 。この方法は、高い収率とジアステレオ選択性を提供するため、3-アザビシクロ[3.1.0]ヘキサン誘導体の合成のための実際的な経路となります。 別の方法は、既存のピロールまたはシクロプロパン環に新しい環を環化することです 。工業生産方法は、通常、容易に入手可能な出発物質と効率的な触媒系を用いた大規模なシクロプロパン化反応を含みます。

化学反応の分析

1-(5-ブロモ-3-アザビシクロ[3.1.0]ヘキサン-1-イル)メタンアミンは、酸化、還元、置換などの様々な化学反応を起こします。これらの反応に使用される一般的な試薬には、遷移金属触媒、酸化剤、還元剤が含まれます。 例えば、この化合物は、銅触媒を用いて酸化シクロプロパン化を起こすことができます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、1-アザビシクロ[3.1.0]ヘキサン環のグアニジル修飾は、その生物活性を高める可能性があります .

科学的研究の応用

この化合物は、いくつかの科学研究における応用があります。化学において、それはより複雑な分子の合成のためのビルディングブロックとして使用されます。 生物学および医学において、3-アザビシクロ[3.1.0]ヘキサンの誘導体は、抗ウイルス剤、抗菌剤、抗腫瘍剤としての潜在的な用途について研究されています 。 例えば、類似の環構造を含むフィセロマイシンは、DNAアルキル化を通じて、細菌、真菌、および腫瘍に対する生物活性を示します 。 さらに、3-アザビシクロ[3.1.0]ヘキサン誘導体は、神経疾患および神経変性疾患の治療における潜在的な用途について検討されています .

作用機序

1-(5-ブロモ-3-アザビシクロ[3.1.0]ヘキサン-1-イル)メタンアミンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物の独自の二環式構造により、酵素や受容体などの生物学的巨大分子と相互作用することができます。 例えば、1-アザビシクロ[3.1.0]ヘキサン環のグアニジル修飾は、細菌、真菌、および腫瘍に対するその生物活性に不可欠です 。 この化合物は、様々な生物学的経路に関与するモノアシルグリセロールリパーゼやMAP3K12キナーゼなどの特定の酵素を阻害することもできます .

類似の化合物との比較

1-(5-ブロモ-3-アザビシクロ[3.1.0]ヘキサン-1-イル)メタンアミンは、フィセロマイシン、アジノマイシン、バザビチドAなどの他の類似の化合物と比較できます 。これらの化合物は、1-アザビシクロ[3.1.0]ヘキサン環構造を含み、類似の生物活性を示します。1-(5-ブロモ-3-アザビシクロ[3.1.0]ヘキサン-1-イル)メタンアミンにおける臭素原子の存在は、特定の生物学的標的に対する反応性と特異性の向上など、独特の性質を与える可能性があります。このユニークさは、それを医薬品化学におけるさらなる研究開発のための貴重な化合物にします。

類似化合物との比較

1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be compared with other similar compounds, such as ficellomycin, azinomycins, and vazabitide A . These compounds also contain the 1-azabicyclo[3.1.0]hexane ring structure and exhibit similar biological activities. the presence of the bromine atom in this compound may confer unique properties, such as increased reactivity and specificity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

特性

分子式 |

C6H11BrN2 |

|---|---|

分子量 |

191.07 g/mol |

IUPAC名 |

(5-bromo-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |

InChI |

InChI=1S/C6H11BrN2/c7-6-1-5(6,2-8)3-9-4-6/h9H,1-4,8H2 |

InChIキー |

DNACQOXPDUBLLI-UHFFFAOYSA-N |

正規SMILES |

C1C2(C1(CNC2)Br)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

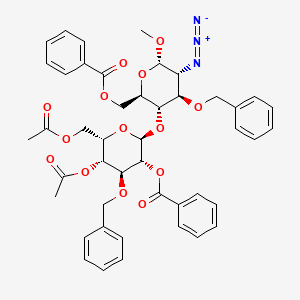

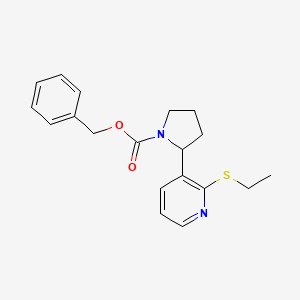

![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)

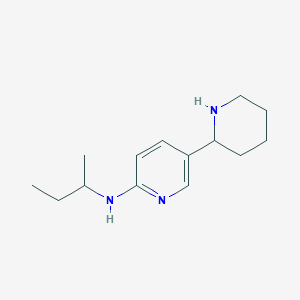

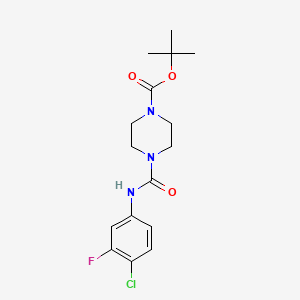

![5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11826370.png)

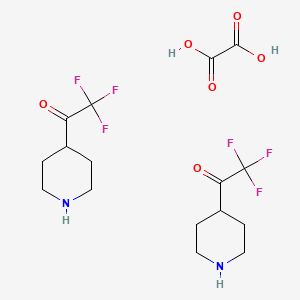

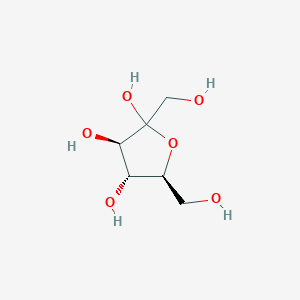

![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)